molecular formula C13H9BrF2O B13502687 1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene

1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene

Cat. No.: B13502687
M. Wt: 299.11 g/mol
InChI Key: LVXMPPNMFWPHAL-UHFFFAOYSA-N
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Description

1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene is an organic compound that features a bromomethyl group attached to a phenoxy ring, which is further substituted with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene typically involves a multi-step process. One common method includes the bromination of 4-methylphenol to form 4-(bromomethyl)phenol, followed by a nucleophilic substitution reaction with 3,5-difluorobenzene. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The phenoxy ring can participate in reactions such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as DMF or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxy compounds.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

    Oxidation and Reduction: Formation of aldehydes, carboxylic acids, alcohols, or alkanes.

Scientific Research Applications

1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential as a building block in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene depends on the specific application and target. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The phenoxy ring and fluorine substituents can influence the compound’s reactivity and interactions with molecular targets, such as enzymes or receptors, through electronic and steric effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Bromomethyl)phenoxy]-2,3-difluorobenzene
  • 1-[4-(Bromomethyl)phenoxy]-3-chlorobenzene
  • 5-(Bromomethyl)-1,3-benzodioxole

Uniqueness

1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene is unique due to the presence of both bromomethyl and difluorobenzene groups, which confer distinct chemical properties

Properties

Molecular Formula

C13H9BrF2O

Molecular Weight

299.11 g/mol

IUPAC Name

1-[4-(bromomethyl)phenoxy]-3,5-difluorobenzene

InChI

InChI=1S/C13H9BrF2O/c14-8-9-1-3-12(4-2-9)17-13-6-10(15)5-11(16)7-13/h1-7H,8H2

InChI Key

LVXMPPNMFWPHAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)OC2=CC(=CC(=C2)F)F

Origin of Product

United States

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